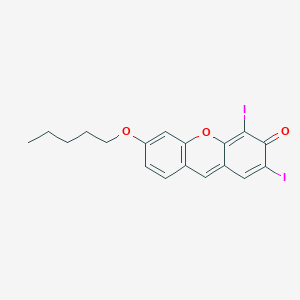
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one is a synthetic organic compound belonging to the xanthene family Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diiodophenol and pentyloxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, solvents like dimethylformamide, and reaction temperatures around 80-100°C.
Oxidation: Potassium permanganate, hydrogen peroxide, solvents like acetone or water, and reaction temperatures around 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran, and reaction temperatures around 0-25°C.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxidized xanthene derivatives.
Reduction: Formation of reduced xanthene derivatives.
Applications De Recherche Scientifique
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and analytical techniques.
Biology: Employed in fluorescence microscopy and imaging to study cellular structures and processes.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment due to its fluorescence properties.
Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one involves its interaction with molecular targets through its iodine atoms and xanthene core. The compound’s fluorescence properties allow it to bind to specific cellular components, enabling visualization and analysis. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diiodo-6-(methoxy)-3H-xanthen-3-one
- 2,4-Diiodo-6-(ethoxy)-3H-xanthen-3-one
- 2,4-Diiodo-6-(butoxy)-3H-xanthen-3-one
Uniqueness
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one stands out due to its specific pentyloxy group, which imparts unique solubility and reactivity characteristics. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Propriétés
Numéro CAS |
404384-36-7 |
|---|---|
Formule moléculaire |
C18H16I2O3 |
Poids moléculaire |
534.1 g/mol |
Nom IUPAC |
2,4-diiodo-6-pentoxyxanthen-3-one |
InChI |
InChI=1S/C18H16I2O3/c1-2-3-4-7-22-13-6-5-11-8-12-9-14(19)17(21)16(20)18(12)23-15(11)10-13/h5-6,8-10H,2-4,7H2,1H3 |
Clé InChI |
WJKPOZIXYMOSJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC2=C(C=C1)C=C3C=C(C(=O)C(=C3O2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


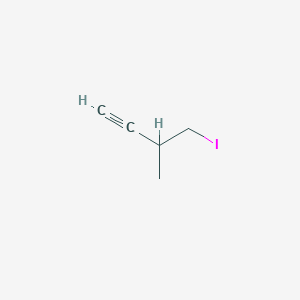

![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
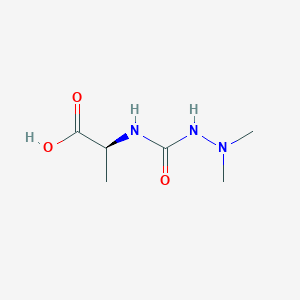
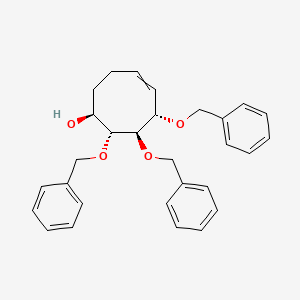
![3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one](/img/structure/B14243039.png)
![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)
![3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid](/img/structure/B14243046.png)
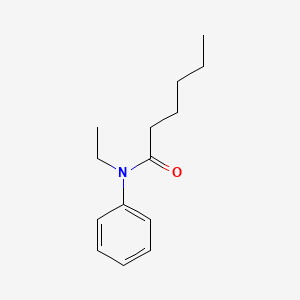
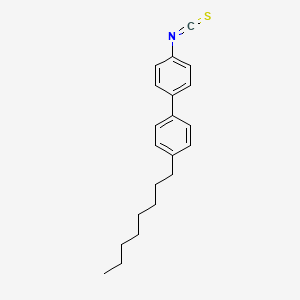
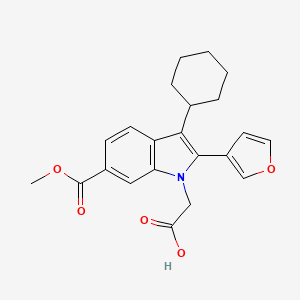
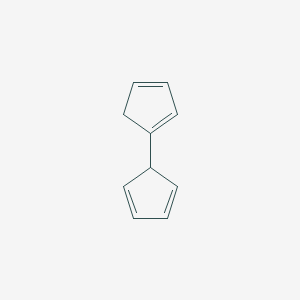
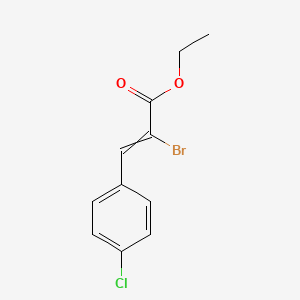
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
